![molecular formula C12H10N4O B14589469 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 61581-31-5](/img/structure/B14589469.png)
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学的研究の応用
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential as an antiviral, immunosuppressive, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- 7-Amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
- 5-(Ethylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
Uniqueness
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug design and development .
特性
CAS番号 |
61581-31-5 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
7-methyl-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4O/c1-7-9-10(16-12(13)14-7)15-11(17-9)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |
InChIキー |
ZRYFZALOUWPWSR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



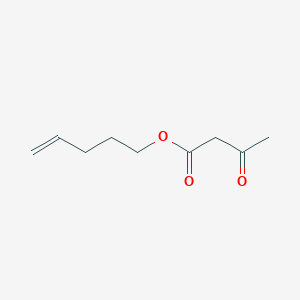
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
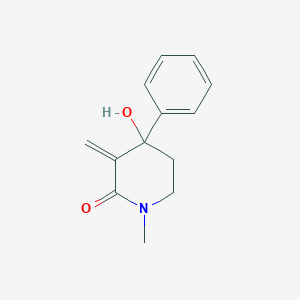
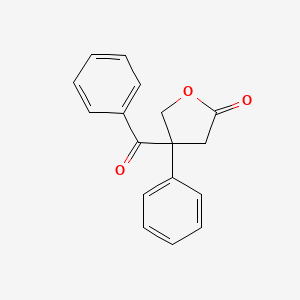
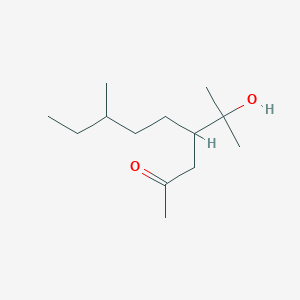
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
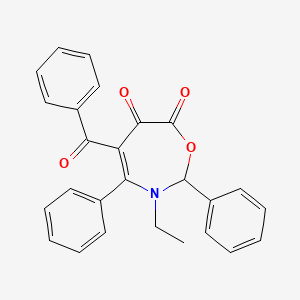

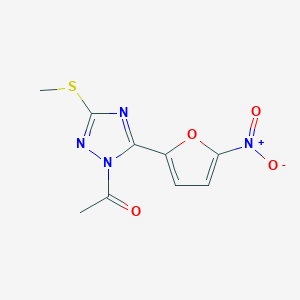
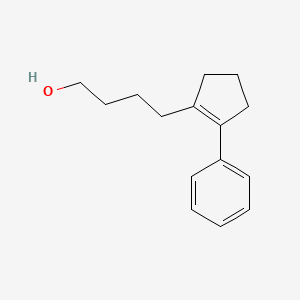
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
